molecular formula C9H7ClN2O2 B1431346 8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1421261-78-0

8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1431346
M. Wt: 210.62 g/mol
InChI Key: YKIKIYMNJMODOG-UHFFFAOYSA-N
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Description

8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid is a type of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazopyridine moieties like 8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid can be achieved from easily available chemicals . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold . For example, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .


Molecular Structure Analysis

The molecular structure of 8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid is characterized by a fused bicyclic 5–6 heterocycle . The molecule contains a chloro group at the 8th position and a methyl group at the 6th position of the imidazopyridine ring .


Chemical Reactions Analysis

Imidazopyridines, including 8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid, can undergo various chemical reactions. For instance, a CuI-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines can be used for the synthesis of imidazo[1,2-a]pyridines . This reaction tolerates a wide range of functional groups and affords a series of valuable imidazo[1,2-a]pyridines in high yields under mild conditions .

Scientific Research Applications

  • Antituberculosis Agents

    • Field : Medicinal Chemistry
    • Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
    • Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
    • Results : A compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .
  • Anxiolytic Drugs

    • Field : Pharmacology
    • Application : Imidazo[1,2-a]pyridine-2-carboxylates have been transformed into anxiolytic drugs .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes were not detailed in the source .
  • Inhibitors of c-MET Kinases

    • Field : Oncology
    • Application : Inhibitors of c-MET kinases with an imidazopyridine core may be useful for stopping carcinogenesis .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes were not detailed in the source .
  • Materials Science

    • Field : Materials Science
    • Application : Imidazo[1,2-a]pyridine is also useful in material science because of its structural character .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes were not detailed in the source .
  • Optoelectronic Devices

    • Field : Electronics
    • Application : Imidazo[1,2-a]pyridine derivatives have been reported in different technological applications, such as optoelectronic devices .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes were not detailed in the source .
  • Sensors

    • Field : Sensor Technology
    • Application : Imidazo[1,2-a]pyridine derivatives have been used in sensor technology .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes were not detailed in the source .
  • Anti-Cancer Drugs

    • Field : Oncology
    • Application : Imidazo[1,2-a]pyridine derivatives have been reported in different technological applications, such as anti-cancer drugs .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes were not detailed in the source .
  • Emitters for Confocal Microscopy and Imaging

    • Field : Biomedical Imaging
    • Application : Imidazo[1,2-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes were not detailed in the source .
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application : Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes were not detailed in the source .

Future Directions

The future directions for 8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid could involve further exploration of its potential applications in medicinal chemistry. Given the wide range of applications of imidazopyridines, there may be potential for this compound in drug discovery research .

properties

IUPAC Name

8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-5-2-6(10)8-11-7(9(13)14)4-12(8)3-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIKIYMNJMODOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301185339
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 8-chloro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid

CAS RN

1421261-78-0
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 8-chloro-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421261-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 8-chloro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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